3-(1H-Imidazol-1-yl)-6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one
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Overview
Description
3-(1H-imidazol-1-yl)-6-methoxychroman-4-one is a heterocyclic compound that features both an imidazole ring and a chromanone structure. The imidazole ring is known for its presence in many biologically active molecules, while the chromanone structure is a key component in various natural products and synthetic compounds. This combination makes 3-(1H-imidazol-1-yl)-6-methoxychroman-4-one an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-6-methoxychroman-4-one typically involves the following steps:
Formation of the Chromanone Core: The chromanone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable leaving group on the chromanone core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-6-methoxychroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
3-(1H-imidazol-1-yl)-6-methoxychroman-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-6-methoxychroman-4-one involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The chromanone structure may interact with cellular receptors or enzymes, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-yl)propan-1-amine: This compound features an imidazole ring attached to a propyl chain and is known for its antimicrobial properties.
4-methoxybenzaldehyde: A simple aromatic aldehyde with a methoxy group, used in the synthesis of various organic compounds.
2,4-dichlorobenzaldehyde: An aromatic aldehyde with two chlorine substituents, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-(1H-imidazol-1-yl)-6-methoxychroman-4-one is unique due to its combination of an imidazole ring and a chromanone structure. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and development.
Properties
CAS No. |
80929-63-1 |
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Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
3-imidazol-1-yl-6-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H12N2O3/c1-17-9-2-3-12-10(6-9)13(16)11(7-18-12)15-5-4-14-8-15/h2-6,8,11H,7H2,1H3 |
InChI Key |
OYHQUWIMCMXLHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(C2=O)N3C=CN=C3 |
Origin of Product |
United States |
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